molecular formula C11H9NO B3144016 2-(pyridin-3-yl)phenol CAS No. 54168-07-9

2-(pyridin-3-yl)phenol

Cat. No. B3144016
M. Wt: 171.19 g/mol
InChI Key: JBXIAFBIDZKQDU-UHFFFAOYSA-N
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Patent
US08299202B2

Procedure details

2-(3-pyridyl)phenyl benzyl ether (6.67 g, 25.52 mmol) was dissolved in MeOH (100 mL). Argon was bubbled through this solution for 10 min to remove oxygen. Then Pd/C (350 mg 5 w %) was added, and the reaction mixture was put into the Parr-reactor and shaken for 16 hr under a hydrogen atmosphere at 80 psi. After the hydrogenation, the mixture was filtered over diatomaceous earth, and the colourless solution was evaporated to dryness. The crude product was recrystallized from 2-propanol to yield a white crystalline material (3.54 g, 79%). M.p.=185° C. 1H-NMR (CDCl3/MeOD):δ=8.76 (d, 1H), 8.43 (dd, 1H), 8.02 (dt, 1H), 7.39 (m, 1H), 7.21-7.29 (m, 2H), 6.95 (m, 2H).
Name
2-(3-pyridyl)phenyl benzyl ether
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)C1C=CC=CC=1>CO>[N:17]1[CH:18]=[CH:19][CH:20]=[C:15]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[OH:8])[CH:16]=1

Inputs

Step One
Name
2-(3-pyridyl)phenyl benzyl ether
Quantity
6.67 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C=1C=NC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
shaken for 16 hr under a hydrogen atmosphere at 80 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through this solution for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to remove oxygen
ADDITION
Type
ADDITION
Details
Then Pd/C (350 mg 5 w %) was added
FILTRATION
Type
FILTRATION
Details
After the hydrogenation, the mixture was filtered over diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the colourless solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from 2-propanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.54 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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